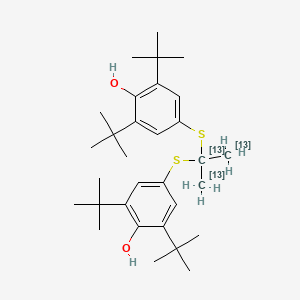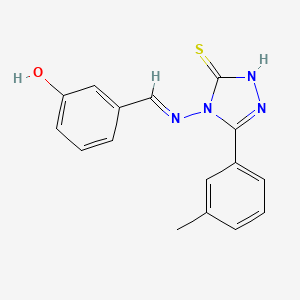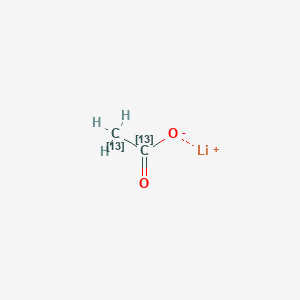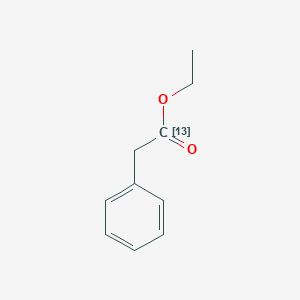![molecular formula C32H28N6Si B12054417 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)
2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole: is a silole derivative known for its unique structural and electronic properties This compound is characterized by the presence of azidomethyl groups attached to phenyl rings, which are further connected to a silole core The silole core is a five-membered ring containing silicon, which imparts distinct photophysical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole typically involves multiple steps:
-
Formation of the Silole Core: The silole core can be synthesized through a cyclization reaction involving a silicon-containing precursor and appropriate aryl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the silole ring.
-
Introduction of Azidomethyl Groups: The azidomethyl groups are introduced through a nucleophilic substitution reaction. This involves the reaction of a halomethylated precursor with sodium azide (NaN₃) under controlled conditions to replace the halogen atoms with azide groups.
Industrial Production Methods:
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
-
Substitution Reactions: The azidomethyl groups in 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole can undergo substitution reactions, particularly nucleophilic substitution, where the azide groups can be replaced by other nucleophiles.
-
Click Chemistry: The azide groups make this compound suitable for click chemistry reactions, particularly the azide-alkyne cycloaddition, which is widely used in bioconjugation and materials science.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing azide groups through nucleophilic substitution.
Copper(I) Catalysts: Employed in click chemistry reactions to facilitate the azide-alkyne cycloaddition.
Major Products:
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Siloles: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Optoelectronics: Due to its unique photophysical properties, this compound is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Bioconjugation: The azide groups allow for easy attachment to biomolecules through click chemistry, making it useful in the development of bioconjugates for imaging and therapeutic applications.
Industry:
Materials Science: The compound’s ability to undergo click chemistry makes it valuable in the synthesis of advanced materials with tailored properties.
作用機序
The mechanism by which 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole exerts its effects is primarily through its photophysical properties. The silole core facilitates efficient electron transport and light emission, making it suitable for optoelectronic applications. The azide groups enable click chemistry reactions, allowing for the creation of complex molecular architectures.
類似化合物との比較
- 1,1-Dimethyl-2,5-bis[4-(azidomethyl)phenyl]-3,4-diphenylsilole
- 2,5-Bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilacyclopenta-2,4-diene
Uniqueness:
The presence of azidomethyl groups in 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole distinguishes it from other silole derivatives
特性
分子式 |
C32H28N6Si |
|---|---|
分子量 |
524.7 g/mol |
IUPAC名 |
2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole |
InChI |
InChI=1S/C32H28N6Si/c1-39(2)31(27-17-13-23(14-18-27)21-35-37-33)29(25-9-5-3-6-10-25)30(26-11-7-4-8-12-26)32(39)28-19-15-24(16-20-28)22-36-38-34/h3-20H,21-22H2,1-2H3 |
InChIキー |
ZMHVJCSUTIHLNO-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C(=C(C(=C1C2=CC=C(C=C2)CN=[N+]=[N-])C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CN=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054347.png)
![N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054355.png)
![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone](/img/structure/B12054365.png)
![2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate](/img/structure/B12054371.png)

![2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12054389.png)

![[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054402.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12054408.png)
![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)
